molecular formula C22H23N3O B2632690 2-cyclopropyl-1-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole CAS No. 2380186-41-2

2-cyclopropyl-1-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B2632690
CAS No.: 2380186-41-2
M. Wt: 345.446
InChI Key: YWIZMKPLHJNVAQ-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a cyclopropyl group, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzodiazole core, the introduction of the cyclopropyl group, and the attachment of the benzofuran moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzodiazole and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-cyclopropyl-1-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. The cyclopropyl and benzofuran groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole cores but different substituents.

    Cyclopropyl-Containing Compounds: Molecules featuring cyclopropyl groups, which are known for their unique chemical properties.

    Benzofuran Derivatives: Compounds with benzofuran moieties, often studied for their biological activities.

Uniqueness

2-cyclopropyl-1-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is unique due to its combination of structural features, which may confer distinct biological and chemical properties

Properties

IUPAC Name

2-cyclopropyl-1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-2-4-20-19(3-1)23-22(16-6-7-16)25(20)18-13-24(14-18)12-15-5-8-21-17(11-15)9-10-26-21/h1-5,8,11,16,18H,6-7,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIZMKPLHJNVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)CC5=CC6=C(C=C5)OCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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